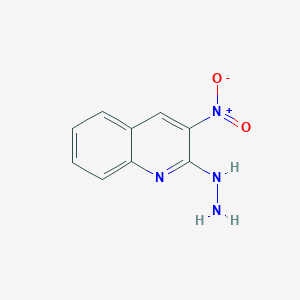

2-Hydrazinyl-3-nitroquinoline

Beschreibung

2-Hydrazinyl-3-nitroquinoline (CAS: 23589-58-4) is a quinoline derivative with a hydrazinyl group at position 2 and a nitro group at position 2. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.19 g/mol . Predicted physicochemical properties include a density of 1.54 g/cm³, a boiling point of 364.2°C, and a pKa of 1.98, indicating moderate acidity due to the electron-withdrawing nitro group . The compound is of interest in medicinal and synthetic chemistry due to its reactive hydrazinyl moiety, which facilitates the formation of hydrazones and other derivatives.

Eigenschaften

CAS-Nummer |

23589-58-4 |

|---|---|

Molekularformel |

C9H8N4O2 |

Molekulargewicht |

204.19 g/mol |

IUPAC-Name |

(3-nitroquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C9H8N4O2/c10-12-9-8(13(14)15)5-6-3-1-2-4-7(6)11-9/h1-5H,10H2,(H,11,12) |

InChI-Schlüssel |

DERASAFMHXNKGC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)NN)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the nitration of quinoline to form 3-nitroquinoline, which is then reacted with hydrazine hydrate under controlled conditions to yield 2-Hydrazinyl-3-nitroquinoline .

Industrial Production Methods: Industrial production of 2-Hydrazinyl-3-nitroquinoline may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Hydrazinyl-3-nitrochinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: Die Hydrazingruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid oder katalytische Hydrierung verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen beinhalten.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Chinolinderivate mit modifizierten funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

2-Hydrazinyl-3-nitrochinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Es laufen Forschungen, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 2-Hydrazinyl-3-nitrochinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme hemmen oder in zelluläre Prozesse eingreifen, was zu den beobachteten biologischen Wirkungen führt. Zum Beispiel kann es das Bakterienwachstum hemmen, indem es essentielle Enzyme angreift, die an der DNA-Replikation oder Proteinsynthese beteiligt sind .

Ähnliche Verbindungen:

2-Hydrazinyl-3-nitrochinolin: Einzigartig aufgrund seiner spezifischen funktionellen Gruppen und deren Anordnung am Chinolinring.

2-Hydrazinyl-4-nitrochinolin: Ähnliche Struktur, aber mit der Nitrogruppe an einer anderen Position.

2-Hydrazinyl-3-aminochinolin: Ähnlich, aber mit einer Aminogruppe anstelle einer Nitrogruppe.

Einzigartigkeit: 2-Hydrazinyl-3-nitrochinolin ist einzigartig aufgrund seiner spezifischen Kombination von Hydrazin- und Nitrogruppen, die im Vergleich zu anderen Chinolinderivaten eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen .

Wirkmechanismus

The mechanism of action of 2-Hydrazinyl-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in DNA replication or protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

The table below summarizes key differences between 2-Hydrazinyl-3-nitroquinoline and related compounds:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|---|

| 2-Hydrazinyl-3-nitroquinoline | Quinoline | 2-hydrazinyl, 3-nitro | C₉H₈N₄O₂ | 204.19 | 1.54 (Predicted) | 364.2 (Predicted) | 1.98 |

| 2-Hydrazinyl-3-methyl-6-nitroquinoxaline | Quinoxaline | 2-hydrazinyl, 3-methyl, 6-nitro | C₁₀H₁₀N₄O₂ | 218.21 | N/A | N/A | N/A |

| 2-Hydrazinyl-3-methylquinoline | Quinoline | 2-hydrazinyl, 3-methyl | C₁₀H₁₀N₄ | 186.22 | N/A | N/A | N/A |

Key Observations :

- Core Structure: Quinoline (one nitrogen atom) vs. quinoxaline (two nitrogen atoms) alters electronic properties and aromatic stability. Quinoxaline derivatives often exhibit enhanced π-π stacking interactions .

- Substituent Effects: The nitro group in 2-Hydrazinyl-3-nitroquinoline is strongly electron-withdrawing, lowering pKa compared to methyl-substituted analogs (e.g., 2-Hydrazinyl-3-methylquinoline), where the electron-donating methyl group increases basicity .

- Synthesis: 2-Hydrazinyl-3-methyl-6-nitroquinoxaline is synthesized via reflux of 3-methyl-6-nitroquinoxaline-2-one with hydrazine dihydrate, followed by reactions with acetophenones to form hydrazones . Similar methods may apply to 2-Hydrazinyl-3-nitroquinoline, though nitro positioning (3 vs. 6) could influence regioselectivity.

Reactivity and Functionalization

- Hydrazone Formation: Both 2-Hydrazinyl-3-nitroquinoline and its quinoxaline analog react with ketones (e.g., acetophenones) to form hydrazones, a reaction critical for developing bioactive molecules .

- Nitro Group Reactivity: The nitro group at position 3 in quinoline derivatives can be reduced to amines or participate in nucleophilic aromatic substitution, offering pathways for further functionalization .

Biologische Aktivität

2-Hydrazinyl-3-nitroquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in anticancer and antimicrobial properties. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

2-Hydrazinyl-3-nitroquinoline has the molecular formula CHNO. Its structure features a hydrazine group and a nitro substituent on a quinoline ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that 2-hydrazinyl-3-nitroquinoline exhibits potent anticancer properties. A study demonstrated its efficacy against neuroblastoma cells, where it induced differentiation and inhibited cell proliferation. The compound's mechanism of action involves the induction of apoptosis and modulation of signaling pathways associated with cancer cell survival.

Case Study: Neuroblastoma

In vitro studies using neuroblastoma BE(2)-C cells revealed that treatment with 2-hydrazinyl-3-nitroquinoline led to significant neurite outgrowth, indicating differentiation. The effective concentration for inducing neurite outgrowth was determined to be 25 µM, showcasing its potential as a differentiation agent for neuroblastoma therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones measured in disc diffusion assays indicated that 2-hydrazinyl-3-nitroquinoline could compete favorably with standard antibiotics.

Table 1: Antimicrobial Efficacy of 2-Hydrazinyl-3-nitroquinoline

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Escherichia coli | 20 | 22 |

The biological activity of 2-hydrazinyl-3-nitroquinoline is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to oxidative stress within microbial cells, resulting in cell death. Additionally, the compound's ability to inhibit specific enzymes involved in bacterial metabolism further contributes to its antimicrobial effects.

Synthesis and Derivatives

The synthesis of 2-hydrazinyl-3-nitroquinoline typically involves the reaction of nitroalkanes with hydrazines under acidic conditions. Variations in synthesis have led to the development of derivatives that may enhance biological activity or reduce toxicity.

Table 2: Synthesis Overview

| Methodology | Yield (%) | Notes |

|---|---|---|

| Refluxing with hydrazine | 65–90 | Requires acidic conditions |

| Direct condensation with carboxylic acid | Variable | Harsh conditions needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.